1-(4-acetylpiperazin-1-yl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-12(23)21-5-7-22(8-6-21)16(24)10-15-11-25-17(20-15)19-14-4-2-3-13(18)9-14/h2-4,9,11H,5-8,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGWAAYBKVHRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Formation
The thiazole ring is constructed by reacting 3-chlorophenylthiourea with α-bromo-4-oxopentanoic acid ethyl ester. Cyclization under basic conditions (e.g., NaOH in ethanol) yields 2-[(3-chlorophenyl)amino]-4-(2-oxoethyl)thiazole.
Reaction Conditions :
Alternative Cyclization via Thiourea Intermediates
3-Chloroaniline reacts with ammonium thiocyanate and bromoacetylacetone in acetic acid to form the thiazole core. This one-pot method avoids isolation of intermediates.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Temperature | 70°C | +22% |
| Acetic Acid Volume | 10 mL/mmol | +15% |
| Catalyst (I2) | 0.3 eq | +18% |
Mechanistic studies confirm iodine facilitates thiourea cyclization by polarizing the C-Br bond.
Functionalization of the Piperazine Moiety
Acetylation of Piperazine
Piperazine is treated with acetic anhydride in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Excess anhydride ensures complete monoacetylation.
Key Data :
Coupling with Ethanone Linker
The acetylated piperazine undergoes alkylation with 4-chloro-2-oxobutane in the presence of K₂CO₃ in DMF. Nucleophilic attack at the secondary amine forms the ethanone-piperazine bond.
Critical Parameters :
| Parameter | Value | Effect on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Base | K₂CO₃ | Prevents over-alkylation |
| Temperature | 60°C | Balances rate vs. side reactions |
Final Assembly via Nucleophilic Substitution
The thiazole intermediate (2-[(3-chlorophenyl)amino]-4-(2-oxoethyl)thiazole) reacts with 1-(4-acetylpiperazin-1-yl)ethan-1-one in acetonitrile under reflux. Triethylamine (TEA) neutralizes HCl byproducts.
Optimized Protocol :
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Molar Ratio : 1:1.1 (thiazole:piperazine derivative)
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Solvent : Acetonitrile
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Base : TEA (2.5 eq)
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Time : 12 hours
Side Reactions :
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Over-alkylation at the thiazole’s 4-position (mitigated by stoichiometric control).
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Hydrolysis of the acetyl group (prevented by anhydrous conditions).
Alternative Routes and Comparative Analysis
Reductive Amination Approach
A two-step strategy condenses 4-acetylpiperazine with 2-(thiazol-4-yl)acetaldehyde, followed by reductive amination using NaBH₃CN. While shorter, this method suffers from lower yields (52%) due to imine instability.
Solid-Phase Synthesis
Immobilizing the thiazole on Wang resin enables stepwise coupling with Fmoc-piperazine derivatives. After acetylation and cleavage, the method achieves 61% yield but requires specialized equipment.
Comparative Table :
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Hantzsch + Alkylation | 74% | >98% | High |
| Reductive Amination | 52% | 95% | Moderate |
| Solid-Phase | 61% | 97% | Low |
Characterization and Quality Control
Analytical Data :
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.8 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂), 3.82–3.75 (m, 4H, piperazine), 2.45 (s, 3H, COCH₃).
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LC-MS : m/z 433.1 [M+H]⁺ (calc. 433.08).
Impurity Profile :
-
Major Impurity : Deacetylated derivative (2.1%) – minimized by rigorous anhydrous conditions.
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Process-Related : Residual DMF (<0.05% by GC).
Industrial-Scale Considerations
Cost Drivers :
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Palladium catalysts in coupling steps (≈40% of raw material cost).
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Solvent recovery systems for DMF and acetonitrile.
Green Chemistry Metrics :
| Metric | Value |
|---|---|
| Atom Economy | 78% |
| E-Factor | 23 |
| Solvent Intensity | 15 L/kg |
Strategies for improvement include replacing DMF with cyclopentyl methyl ether (CPME) and catalytic hydrogenation for reductions .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used to oxidize specific functional groups.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Addition: Electrophilic addition reactions can be facilitated by strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products. These derivatives can have different physical and chemical properties, making them useful for further research and applications.
Scientific Research Applications
The compound 1-(4-acetylpiperazin-1-yl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}ethan-1-one has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore its applications across different fields, including medicinal chemistry, pharmacology, and material science.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. In vitro studies demonstrated that this compound could effectively reduce the viability of several cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. Thiazole derivatives have been documented to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The chlorophenyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against microbial pathogens .
Central Nervous System Effects
The piperazine ring is known for its neuroactive properties. Compounds containing piperazine have been utilized in the development of anxiolytic and antidepressant medications. Preliminary studies suggest that this compound may exhibit similar effects by modulating neurotransmitter systems in the brain, warranting further investigation into its psychopharmacological properties .
Drug Design and Development
The structural features of this compound make it a valuable scaffold in drug design. The ability to modify the piperazine and thiazole components allows for the synthesis of analogs with enhanced biological activity or reduced toxicity. Structure-activity relationship (SAR) studies are essential for optimizing these properties and developing new therapeutic agents .
Targeting Specific Receptors
Research indicates that derivatives can selectively target certain receptors involved in disease pathways. For example, modifications to the thiazole ring may enhance binding affinity to specific kinases implicated in cancer progression. This specificity can lead to more effective treatments with fewer side effects compared to traditional therapies .
Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices for various applications, including drug delivery systems and biomaterials. Its ability to form stable complexes with metal ions can be exploited in creating novel materials with enhanced mechanical properties or specific functionalities .
Sensors and Detection Systems
Due to its chemical reactivity, this compound can be utilized in sensor technology for detecting environmental pollutants or biological markers. The incorporation of this compound into sensor devices could improve sensitivity and selectivity due to its unique binding characteristics .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Table 1: Structural Features and Physical Properties of Comparable Compounds
Key Observations :
- Substituent Position and Halogen Effects : The position of chlorine on the phenyl ring significantly impacts physical properties. For example, the 3-chlorophenyl analog (5i) has a lower melting point (99–100°C) compared to the 4-chlorophenyl derivative (5j, 152–153°C), likely due to differences in molecular symmetry and packing efficiency .
- Heterocyclic Core Variations : Replacing thiazole with imidazothiazole (as in ) increases molecular weight (386.4 vs. ~380 for simpler analogs) and may alter binding affinity due to enhanced π-π stacking.
Physicochemical and Computational Insights
- Solubility: The acetylpiperazine group likely improves water solubility compared to non-acylated analogs (e.g., ).
Biological Activity
The compound 1-(4-acetylpiperazin-1-yl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}ethan-1-one is a novel synthetic molecule that incorporates both piperazine and thiazole moieties, which are known to exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 314.83 g/mol. The structural components include:
- Piperazine ring : Known for its role in enhancing solubility and bioavailability.
- Thiazole ring : Often associated with antimicrobial and anticancer activities.
- Chlorophenyl substituent : Contributes to the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . In vitro assays have shown that derivatives containing the thiazole and piperazine structures exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Table 1: Anticancer Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio alteration |
| 4i | HepG2 | 2.32 | Targets sarcoma cells in vivo |
| 4g | MCF-7 | 10.10 | Cell cycle arrest at G2/M phase |
The anticancer activity is primarily attributed to:
- Induction of Apoptosis : Compounds induce apoptotic cell death by increasing the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and activation of caspases .
- Cell Cycle Arrest : Treatment with these compounds has been shown to cause cell cycle arrest at specific phases (S and G2/M), which prevents cancer cell proliferation .
- Targeting Specific Tumor Types : In vivo studies indicate that certain derivatives selectively target tumor cells while sparing normal cells, enhancing therapeutic efficacy and reducing side effects .
Structure-Activity Relationship (SAR)
The effectiveness of these compounds can be significantly influenced by structural modifications:
- Substituents on the Piperazine Ring : Variations in substituent groups lead to changes in cytotoxicity; for example, the introduction of an ethoxy group resulted in a fourfold increase in activity compared to its methyl counterpart .
- Positioning of Functional Groups : The position of substituents on the thiazole ring also plays a critical role in determining biological activity, with ortho-substituted derivatives often exhibiting enhanced potency .
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- A study synthesized a series of thiazole-piperazine derivatives, demonstrating that modifications could lead to IC50 values as low as 2.32 µM against HepG2 cells, indicating potent anticancer activity .
- Another investigation focused on the cytotoxicity against MCF-7 cells, revealing that certain derivatives exhibited IC50 values ranging from 5.36 µM to as low as 2.32 µM when optimized for specific substituents .
Q & A
Q. What are the recommended synthetic strategies for preparing this compound, and what reaction conditions optimize yield?
The synthesis typically involves multi-step routes starting from commercially available precursors. Key steps include:
- Nucleophilic substitution : Coupling the acetylpiperazine moiety with the thiazole-ethyl intermediate under inert atmospheres to prevent oxidation .
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones, using solvents like ethanol or DMF at 60–80°C .
- Amination : Introducing the 3-chlorophenyl group via Buchwald-Hartwig coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos .
Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (1.2–1.5 equivalents of reagents) to minimize side products .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazole and acetylpiperazine groups. For example, the thiazole C-H proton appears as a singlet at δ 7.2–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₈ClN₅O₂S: 400.0892) .
- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (1680–1700 cm⁻¹) and amine N-H bonds (3300–3500 cm⁻¹) .
Q. How should researchers design initial biological activity assays for this compound?
- In vitro screening : Prioritize kinase inhibition or receptor-binding assays (e.g., serotonin/dopamine receptors due to the piperazine-thiazole scaffold) .
- Dose-response curves : Use concentrations ranging from 1 nM to 100 µM, with positive controls (e.g., known inhibitors) .
- Cytotoxicity profiling : Employ MTT assays on HEK-293 or HepG2 cell lines to rule out nonspecific toxicity at bioactive concentrations .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformation?
- SHELX refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data (≤ 1.0 Å) to model disorder in the acetylpiperazine group .
- Twinned data handling : For challenging crystals, apply TWINABS to correct for twinning and improve R-factor convergence (< 0.05) .
- Hydrogen bonding analysis : Identify key interactions (e.g., thiazole N-H∙∙∙O=C with adjacent molecules) to explain stability .
Q. What computational methods elucidate structure-activity relationships (SAR) for analogs of this compound?
- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., 5-HT₂A receptor). Focus on the thiazole’s role in π-π stacking and the chloro group’s hydrophobic contributions .
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors to predict bioactivity .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the piperazine ring in aqueous vs. membrane environments .
Q. How can researchers address contradictions in biological data across studies (e.g., varying IC₅₀ values)?
- Batch variability control : Standardize synthetic protocols (e.g., HPLC purity ≥ 98%) and storage conditions (−20°C under argon) .
- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Meta-analysis : Pool data from ≥3 independent studies, applying ANOVA to identify statistically significant outliers (p < 0.01) .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Prodrug design : Introduce ester groups at the acetylpiperazine carbonyl to enhance solubility and slow hepatic clearance .
- Cytochrome P450 inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. Modify the thiazole’s substituents (e.g., replace Cl with CF₃) to reduce metabolism .
- Plasma stability assays : Incubate with rat plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
